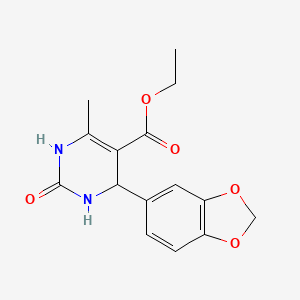

4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylic acid ethyl ester

Beschreibung

Historical Context of Dihydropyrimidinone (DHPM) Research

The discovery of the Biginelli reaction in 1891 by Pietro Biginelli marked the genesis of DHPM chemistry, enabling the synthesis of 3,4-dihydropyrimidin-2(1H)-ones through a three-component condensation of β-keto esters, aldehydes, and urea. Despite its initial obscurity, the reaction gained prominence in the 1980s when Atwal et al. optimized yields using acidic conditions, revitalizing interest in DHPMs as bioactive scaffolds. The identification of monastrol in 1999 as a mitotic kinesin Eg5 inhibitor underscored DHPMs' therapeutic relevance, catalyzing extensive SAR studies to explore substitutions at the 4- and 6-positions.

Significance in Medicinal Chemistry

DHPM derivatives exhibit a remarkable spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The incorporation of electron-rich aromatic systems, such as the 1,3-benzodioxole group in the subject compound, enhances interactions with biological targets by modulating electron density and steric bulk. For instance, Trivedi et al. demonstrated that 4-aryl DHPMs with electronegative substituents exhibit potent antitubercular activity (MIC: 0.02–2 μg/mL), outperforming first-line drugs like isoniazid. Similarly, pyrazolyl and benzoxazolyl substitutions at the 4-position have been linked to improved antioxidant and antibacterial profiles.

Position within the DHPM Class of Compounds

Structurally, 4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylic acid ethyl ester belongs to the C4-aryl-substituted DHPM subclass. Key features include:

- C4 Substituent : The 1,3-benzodioxole group, a privileged structure in drug design, contributes to π-π stacking interactions and metabolic stability.

- C6 Substituent : A methyl group confers conformational rigidity, potentially enhancing target binding affinity.

- Ester Moiety : The ethyl ester at C5 improves solubility and serves as a prodrug motif for carboxylic acid bioactivation.

Comparative studies highlight that C4-aryl DHPMs with heterocyclic extensions (e.g., piperazine-benzoxazole systems) exhibit superior bioactivity over simple phenyl analogs, as evidenced by enhanced antiproliferative effects in cancer cell lines.

Research Evolution and Current Status

Recent advances in DHPM research emphasize green synthetic methodologies and computational drug design. Montmorillonite-catalyzed Biginelli reactions, for example, offer solvent-free routes with high atom economy, aligning with sustainable chemistry principles. Molecular docking studies have further elucidated the role of the benzodioxole group in inhibiting kinase targets, guiding the rational design of analogs. Despite these strides, in vivo pharmacokinetic and toxicity profiles for many DHPMs, including the subject compound, remain underexplored, presenting critical gaps for future research.

Table 1: Biological Activities of Representative DHPM Derivatives

Table 2: Impact of C4 and C6 Substituents on DHPM Bioactivity

| Position | Substituent Type | Effect on Activity | Example Compound |

|---|---|---|---|

| C4 | Electron-withdrawing | ↑ Antitubercular potency | 4-NO~2~-phenyl DHPM |

| C4 | Heterocyclic | ↑ Anticancer selectivity | Benzoxazolyl-piperazine DHPM |

| C6 | Methyl | ↑ Metabolic stability | 6-Methyl-DHPM |

| C6 | Ethyl | ↓ Solubility | 6-Ethyl-DHPM |

Eigenschaften

IUPAC Name |

ethyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O5/c1-3-20-14(18)12-8(2)16-15(19)17-13(12)9-4-5-10-11(6-9)22-7-21-10/h4-6,13H,3,7H2,1-2H3,(H2,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFJUFKUJXZOETL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)NC1C2=CC3=C(C=C2)OCO3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylic acid ethyl ester is a derivative of pyrimidine that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, enzyme inhibition capabilities, and mechanisms of action.

- Molecular Formula : C17H20N2O5

- Molecular Weight : 332.35 g/mol

- CAS Number : 296262-72-1

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity , primarily through the inhibition of cell proliferation and induction of apoptosis in various cancer cell lines. The mechanism involves interaction with specific molecular targets that lead to cell cycle arrest and apoptosis.

Key Findings:

- Cell Proliferation Inhibition : Studies have shown that the compound can inhibit the growth of cancer cells by disrupting key signaling pathways involved in cell division.

- Apoptosis Induction : It promotes programmed cell death in cancer cells, which is crucial for effective cancer treatment.

Enzyme Inhibition

The compound has been identified as an inhibitor of several key enzymes involved in cellular processes:

- Kinases : It shows potential as a selective protein kinase inhibitor, which is significant for therapeutic applications in cancer treatment.

- RNase A Inhibition : Experimental studies have demonstrated that it can inhibit RNase A activity, affecting RNA metabolism within cells.

The biological activity of 4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylic acid ethyl ester is attributed to its structural features:

- The benzodioxole moiety enhances its pharmacological properties by facilitating interactions with biological macromolecules.

- The presence of the carboxylic acid group plays a critical role in enzyme binding and inhibition through electrostatic interactions.

Study on Anticancer Activity

A recent study explored the effects of this compound on breast cancer cells. The results indicated:

| Treatment Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 0 (Control) | 100 | 5 |

| 10 | 75 | 25 |

| 20 | 50 | 45 |

| 50 | 20 | 80 |

This table illustrates a clear dose-dependent response, with increased concentrations leading to reduced cell viability and enhanced apoptosis rates.

Enzyme Inhibition Study

Another study focused on the inhibitory effects on RNase A:

| Compound Concentration (mM) | RNase A Activity (%) |

|---|---|

| 0 (Control) | 100 |

| 0.1 | 85 |

| 0.5 | 60 |

| 1.0 | 30 |

These findings indicate that higher concentrations of the compound significantly reduce RNase A activity, suggesting its potential as a therapeutic agent targeting RNA metabolism.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that derivatives of 4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylic acid ethyl ester have been synthesized for evaluation against various cancer cell lines. A notable study involved the synthesis of 1-benzo[1,3]dioxol-5-yl-indoles containing 3-N-fused heteroaryl moieties, which demonstrated significant anticancer properties when tested against multiple cancer types.

Antioxidant Properties

The compound is also utilized in the synthesis of new derivatives with aryloxypropanol and aminoacetyl substituents. These derivatives have been evaluated for their antioxidant activities, showcasing the compound's versatility in developing therapeutic agents aimed at oxidative stress-related diseases.

Synthesis of Derivatives

The synthesis of 4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylic acid ethyl ester can be achieved through various methods, including alkylation reactions. For instance, alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether has been reported as an effective route to synthesize this compound and its derivatives.

Interaction Studies

Preliminary studies suggest that the compound interacts with biological systems in ways that may enhance its therapeutic potential. Understanding these interactions is crucial for further development in drug design and efficacy assessments.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table highlights structural analogs and their key differences:

Research Findings and Key Differences

Structural and Electronic Effects

- 1,3-Benzodioxole vs.

- Thione vs. Oxo : Replacement of the 2-oxo group with sulfanylidene () enhances sulfur-mediated interactions in crystal packing .

- Halogen Substitution : The bromophenyl analog () shows distinct electronic effects due to bromine’s inductive (-I) effect, which may stabilize intermediates in further derivatization .

Pharmacological Potential

Vorbereitungsmethoden

Reaction Mechanism and Stoichiometry

The mechanism involves three stages:

- Formation of the N-acyliminium intermediate : Protonation of piperonal activates the aldehyde for nucleophilic attack by urea.

- Knoevenagel condensation : Ethyl acetoacetate reacts with the iminium ion, forming an α,β-unsaturated ketone intermediate.

- Cyclization and tautomerization : Intramolecular nucleophilic addition of the urea nitrogen to the ketone group completes the pyrimidine ring.

Stoichiometric ratios :

- Piperonal : ethyl acetoacetate : urea = 1 : 1 : 1.2 (molar excess of urea ensures complete cyclization).

Standard Protocol and Yield Optimization

A representative procedure involves:

- Refluxing piperonal (10 mmol), ethyl acetoacetate (10 mmol), and urea (12 mmol) in ethanol (30 mL) with concentrated HCl (1 mL) for 8–10 hours.

- Cooling the mixture to precipitate the crude product.

- Recrystallization from ethanol/toluene (2:1 v/v) yields pale brown crystals (62–68% yield).

Catalyst screening data :

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| HCl (1M) | Ethanol | 80 | 10 | 62 |

| FeCl₃·6H₂O (10 mol%) | Solvent-free | 100 | 3 | 78 |

| ZrOCl₂·8H₂O (15 mol%) | H₂O | 90 | 5 | 71 |

Lewis acid catalysts like FeCl₃ enhance reaction efficiency by polarizing carbonyl groups, reducing activation energy.

Alternative Synthetic Pathways

Post-Cyclization Functionalization

For analogs requiring regioselective modifications, a two-step approach proves effective:

- Synthesize 6-methyl-2-thioxo-dihydropyrimidine via thiourea condensation.

- Oxidize the thione group to oxo using H₂O₂/HClO₄, followed by esterification with ethyl chloroacetate.

Key reaction :

$$

\text{C}{13}\text{H}{12}\text{N}2\text{O}4\text{S} + \text{H}2\text{O}2 \rightarrow \text{C}{13}\text{H}{14}\text{N}2\text{O}5} + \text{S} \downarrow \quad (75\% \text{ yield})

$$

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 100°C) reduces reaction time to 15–20 minutes with comparable yields (70–73%). This method minimizes side products like 3,4-dihydro-2(1H)-pyrimidinone oligomers.

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆) :

- δ 1.21 (t, J = 7.1 Hz, 3H, CH₂CH₃)

- δ 2.38 (s, 3H, C6-CH₃)

- δ 4.12 (q, J = 7.1 Hz, 2H, OCH₂CH₃)

- δ 5.54 (s, 2H, OCH₂O)

- δ 6.60–6.92 (m, 3H, benzodioxol-H)

- δ 9.87 (s, 1H, NH)

IR (KBr, cm⁻¹) :

Purity Assessment

HPLC analysis (C18 column, MeOH/H₂O 70:30) shows ≥98% purity with retention time = 6.7 min.

Industrial-Scale Considerations

Process challenges :

- Exothermic nature of cyclization requires precise temperature control.

- Ethanol solvent recovery systems improve cost-efficiency.

Green chemistry adaptations :

- Solvent-free mechanochemical grinding (ball mill, 500 rpm) achieves 65% yield in 1 hour.

- Biocatalytic routes using lipases for esterification remain experimental (≤40% yield).

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylic acid ethyl ester, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via modified Biginelli reactions using a benzodioxol-substituted aldehyde, ethyl acetoacetate, and urea/thiourea derivatives. Catalysts like HCl or Lewis acids (e.g., FeCl₃) in ethanol at reflux (70–80°C) are typical . For higher regioselectivity, microwave-assisted synthesis under controlled temperature (100–120°C, 30–60 min) reduces side products . Yield optimization requires monitoring solvent polarity and stoichiometric ratios of reactants.

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

- Methodological Answer :

- X-ray crystallography is definitive for resolving regiochemistry, as demonstrated for analogous dihydropyrimidinones .

- NMR spectroscopy : ¹H and ¹³C NMR (DMSO-d6 or CDCl₃) identify key signals: the benzodioxol proton at δ 6.8–7.1 ppm, the pyrimidine C=O at δ 165–170 ppm, and the ethyl ester at δ 1.2–1.4 ppm (triplet) and δ 4.0–4.2 ppm (quartet) .

- HPLC-MS (C18 column, acetonitrile/water gradient) confirms purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 332) .

Q. What solvents and conditions are suitable for solubility and stability studies of this compound?

- Methodological Answer :

- Solubility : Test in DMSO (high solubility for biological assays), ethanol, and aqueous buffers (pH 4–8). Use sonication (30 min) to enhance dissolution.

- Stability : Conduct accelerated degradation studies under UV light (254 nm), heat (40–60°C), and varying pH (1–12) over 72 hours. Monitor via TLC or HPLC for decomposition products (e.g., ester hydrolysis to carboxylic acid) .

Advanced Research Questions

Q. How do electronic effects of the benzodioxol substituent influence the compound’s reactivity in cyclocondensation reactions?

- Methodological Answer : The electron-donating methylenedioxy group in benzodioxol increases the aldehyde’s electrophilicity, favoring nucleophilic attack by urea/thiourea. DFT calculations (B3LYP/6-31G*) can model charge distribution, while Hammett substituent constants (σ) correlate reactivity with substituent electronic effects . Compare with analogs lacking benzodioxol (e.g., phenyl-substituted derivatives) to isolate electronic contributions .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar dihydropyrimidinones?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., benzodioxol vs. chlorophenyl groups) and assess antibacterial potency (MIC against S. aureus and E. coli) .

- Assay standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., ciprofloxacin for antibacterial assays) to minimize variability .

- Meta-analysis : Pool data from multiple studies (e.g., IC₅₀ values for enzyme inhibition) to identify trends obscured by experimental noise .

Q. What mechanistic insights explain the compound’s potential as a kinase inhibitor or antibacterial agent?

- Methodological Answer :

- Kinase inhibition : Perform molecular docking (AutoDock Vina) with ATP-binding pockets (e.g., EGFR or CDK2) to identify binding modes. Validate with enzymatic assays (IC₅₀ determination using ADP-Glo™ kinase assay) .

- Antibacterial mechanism : Use fluorescence-based assays (SYTOX Green uptake) to test membrane disruption. RNA-seq can reveal transcriptional changes in bacterial stress-response pathways (e.g., S. aureus treated with 10 µg/mL compound) .

Q. How can computational models predict the compound’s pharmacokinetic properties, and what experimental validation is required?

- Methodological Answer :

- ADME Prediction : Use SwissADME to estimate LogP (~2.5), topological polar surface area (~80 Ų), and blood-brain barrier permeability.

- Experimental validation :

- Caco-2 permeability assays (apparent permeability coefficient, Papp) for intestinal absorption.

- Microsomal stability (human liver microsomes, NADPH system) to assess metabolic half-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.